Predominant Human Metabolic Pathway
In human subcellular liver fractions, aromatic hydroxylation yielding Hydroxy Flunarizine was identified as the major metabolic pathway for flunarizine [1]. This contrasts sharply with male rats, where oxidative N-dealkylation to bis(4-fluorophenyl)methanol predominates, and with female rats and male dogs, where Hydroxy Flunarizine is also the main metabolite [2]. This species-dependent metabolic divergence establishes Hydroxy Flunarizine as the clinically relevant primary human metabolite, necessitating its use as the authentic reference standard for any human pharmacokinetic or drug-drug interaction study involving flunarizine.
| Evidence Dimension | Major metabolic pathway in human subcellular liver fractions |
|---|---|
| Target Compound Data | Aromatic hydroxylation to Hydroxy Flunarizine (major pathway) |
| Comparator Or Baseline | Flunarizine oxidative N-dealkylation (minor pathway in humans); in male rats, N-dealkylation is major |
| Quantified Difference | Qualitative pathway dominance; quantitative kinetic data not reported in this study for human fractions |
| Conditions | Human liver microsomes and 12,000g fraction; flunarizine concentration range 0.1-20 µM |
Why This Matters
This metabolic dominance makes Hydroxy Flunarizine the essential analytical target for assessing CYP2D6-mediated flunarizine clearance and potential drug interactions in human studies.
- [1] Lavrijsen, K., et al. (1992). Comparative metabolism of flunarizine in rats, dogs and man. Xenobiotica, 22(7), 815-836. View Source
- [2] Meuldermans, W., Hendrickx, J., Hurkmans, R., Swysen, E., Woestenborghs, R., Lauwers, W., & Heykants, J. (1983). Excretion and metabolism of flunarizine in rats and dogs. Arzneimittel-Forschung/Drug Research, 33(8), 1142-1151. View Source
